2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid
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Overview
Description
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family This compound features a benzene ring fused to a seven-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used. Reduction reactions are usually carried out in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. These reactions often require the presence of a strong base.
Addition: : Electrophilic addition reactions can be achieved using electrophiles like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid has shown promise in various scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: : Its unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary, but they often include key enzymes, receptors, or signaling molecules.
Comparison with Similar Compounds
2,2-Dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its specific structural features and potential applications. Similar compounds include other benzoxazepines and related heterocyclic compounds, such as benzoxazoles and benzothiazepines. These compounds share some structural similarities but may differ in their biological activities and chemical properties.
List of Similar Compounds
Benzoxazole
Benzothiazepine
Indole derivatives
Coumarin derivatives
Properties
IUPAC Name |
2,2-dimethyl-5-oxo-3,4-dihydro-1,4-benzoxazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2)6-13-10(14)8-5-7(11(15)16)3-4-9(8)17-12/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYFVABAOIAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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